8-Fluoroquinolin-3-amine 8-Fluoroquinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 936324-21-9
VCID: VC3386477
InChI: InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2
SMILES: C1=CC2=CC(=CN=C2C(=C1)F)N
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol

8-Fluoroquinolin-3-amine

CAS No.: 936324-21-9

VCID: VC3386477

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoroquinolin-3-amine - 936324-21-9

Description

8-Fluoroquinolin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. It belongs to the quinoline family, characterized by a fluorine atom at the 8th position and an amino group at the 3rd position of the quinoline ring. The molecular formula of this compound is C9H7FN2, with a molecular weight of approximately 162.16 g/mol .

Mechanism of Action

The primary mechanism of action for 8-Fluoroquinolin-3-amine involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication in bacteria, and their inhibition leads to bacterial cell death. This mechanism is similar to that observed in other fluoroquinolone antibiotics.

Biological Activities

8-Fluoroquinolin-3-amine exhibits significant antibacterial and antiviral properties. It has been studied for its potential as an antibacterial agent, showing potent activity against various Gram-negative bacteria. For example, it has demonstrated an IC50 value of 0.49 µM against E. coli gyrase, which is more effective than some conventional antibiotics like ciprofloxacin.

Antibacterial Activity

CompoundTargetIC50 (µM)MIC (µg/mL)
8-Fluoroquinolin-3-amineE. coli Gyrase0.490.008
8-Fluoroquinolin-3-amineE. coli Topo IV2.710.03
8-Fluoroquinolin-3-aminePseudomonas aeruginosa0.1250.125
8-Fluoroquinolin-3-amineK. pneumoniae0.030.03
CiprofloxacinE. coli Gyrase10.008

Anticancer Activity

Derivatives of 8-Fluoroquinolin-3-amine have been investigated for their role in cancer therapy. These compounds can modulate protease activity, leading to apoptosis in cancer cells. In vitro studies on renal cancer cell lines have shown that compounds derived from 8-Fluoroquinolin-3-amine can induce cell cycle arrest and apoptosis by upregulating DNA damage markers such as p-H2AX.

Research Findings

Recent studies have highlighted the promising bioactivity of 8-Fluoroquinolin-3-amine and its derivatives. These compounds exhibit varying degrees of antiproliferative effects against cancer cell lines, indicating potential as anticancer agents. Detailed interaction studies have revealed that these compounds bind effectively to target enzymes, disrupting their function and leading to therapeutic outcomes against infections.

CAS No. 936324-21-9
Product Name 8-Fluoroquinolin-3-amine
Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
IUPAC Name 8-fluoroquinolin-3-amine
Standard InChI InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2
Standard InChIKey ZXZAQZWSGSBUNR-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CN=C2C(=C1)F)N
Canonical SMILES C1=CC2=CC(=CN=C2C(=C1)F)N
PubChem Compound 52554381
Last Modified Aug 16 2023

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